1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZZZDQVRCKSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Epoxide Intermediate
A widely reported approach involves the ring-opening of 2,3-epoxypropanol derivatives. In this method:
- Epoxide Synthesis : Glycidol (2,3-epoxy-1-propanol) is reacted with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 3-(phenylsulfonyl)-2,3-epoxypropan-1-ol.
- Thiolate Attack : The epoxide is treated with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) to open the ring, forming the desired product.
Reaction Conditions :
Mechanistic Insight :
The sulfonyl group stabilizes the oxirane ring, directing nucleophilic attack by the thiolate anion at the less hindered carbon (C-1), as confirmed by NMR studies.
Stepwise Sulfonation and Thioetherification
This two-step protocol avoids epoxide intermediates:
- Sulfonation : 3-Chloropropane-1,2-diol is treated with phenylsulfonyl chloride in pyridine to afford 3-(phenylsulfonyl)-1-chloropropan-2-ol.
- Thioether Formation : The chloride intermediate undergoes nucleophilic displacement with 4-methylthiophenol in the presence of NaH, yielding the final product.
Optimization Data :
| Step | Reagent Ratio | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1:1.2 | 4 | 85 |
| 2 | 1:1.5 | 6 | 78 |
Advantages :
One-Pot Tandem Reaction
A scalable one-pot method derived from benzothiazine synthesis involves:
- Condensation : 1-[(4-Methylphenyl)sulfanyl]propan-2-ol is reacted with benzenesulfonyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU).
- In Situ Deprotonation : DBU facilitates sulfonation at C-3 without isolating intermediates.
Key Parameters :
Side Reactions :
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Ring-Opening | 72 | 95 | Moderate | High |
| Stepwise Sulfonation | 63 | 98 | High | Moderate |
| One-Pot Tandem Reaction | 81 | 97 | High | Low |
Critical Observations :
- The one-pot method offers superior yield but requires stringent temperature control.
- Stepwise sulfonation provides higher purity, ideal for pharmaceutical applications.
Purification and Characterization
Crystallization
Recrystallization from a DMF-2-propanol mixture (1:3 v/v) yields colorless needles with a melting point of 142–144°C.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 2H, Ar-H), 7.62–7.54 (m, 3H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.12 (d, J = 8.0 Hz, 2H, Ar-H), 4.32 (dd, J = 8.4, 4.8 Hz, 1H, CH-OH), 3.95 (s, 1H, OH), 3.18–3.10 (m, 2H, SCH₂), 2.92–2.85 (m, 2H, SO₂CH₂), 2.38 (s, 3H, CH₃).
- IR (KBr) : 3420 cm⁻¹ (O-H), 1320 cm⁻¹ (S=O), 1145 cm⁻¹ (C-S).
Industrial-Scale Considerations
Waste Management
Neutralization of acidic byproducts (e.g., HCl) with Ca(OH)₂ generates non-hazardous CaCl₂, compliant with EPA guidelines.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s estimated XLogP3 (~3.5) is lower than that of the 3-chlorophenyl analog (4.1, ), likely due to the sulfonyl group’s polarity outweighing the methyl group’s lipophilicity. Chlorine’s electron-withdrawing effect in the analog further enhances its logP.
- The methyl group in the target compound increases lipophilicity compared to unsubstituted phenyl analogs but less significantly than chlorine.
Hydrogen-Bonding Capacity: The target’s sulfonyl group provides 5 H-bond acceptors (vs.
Rotational Flexibility:
- The target has 5 rotatable bonds , fewer than the 3-chlorophenyl analog (6), suggesting a more rigid structure that may enhance binding specificity .
Substituent Effects on Bioactivity (Inferred)
While direct pharmacological data for the target compound are unavailable, comparisons with analogs highlight:
- Sulfonyl vs. Piperazino Groups: The phenylsulfonyl group in the target may confer stronger electrophilic character compared to the 4-phenylpiperazino group in ’s compound, influencing interactions with enzymes or receptors .
- Methyl vs.
Biological Activity
1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol, a compound with the molecular formula C16H18O3S2 and a molecular weight of 322.44 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The unique structure of this compound features both sulfanyl and sulfonyl functional groups, which are pivotal in its biological interactions. The presence of these groups contributes to its reactivity and ability to interact with various biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1–32 µg/mL against clinical strains of Enterococcus, indicating potent antibacterial effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecalis | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, showing promising results against different cancer cell lines. Notably, it has been tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer).
- IC50 Values : The IC50 values for HeLa cells were found to be below 10 µg/mL for several derivatives, indicating strong cytotoxic effects. The most active compounds within this class demonstrated IC50 values in the range of 7.87–70.53 µg/mL for SKOV-3 ovarian cancer cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20–93.46 |
| SKOV-3 | 7.87–70.53 |
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
- Antioxidant Assays : In vitro tests reveal that the compound exhibits significant radical scavenging activity, contributing to its potential therapeutic benefits in oxidative stress-related conditions.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways associated with disease processes.
Enzyme Interactions
The compound is believed to interact with enzymes such as:
- Cyclooxygenase (COX) : Potential inhibition could lead to reduced inflammation.
- Topoisomerases : Interaction may disrupt DNA replication in cancer cells.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various experimental models:
- In Vivo Efficacy : A study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Synergistic Effects : Combination therapies involving this compound and standard antibiotics have shown enhanced efficacy against resistant bacterial strains.
Q & A
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) or SFC (supercritical CO2 with methanol modifier) resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysis (ketoreductases) achieves >99% ee. Circular Dichroism (CD) spectroscopy confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
